molecular formula C18H7Cl3F3N3O B2939201 3-chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile CAS No. 339011-79-9

3-chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B2939201
CAS No.: 339011-79-9
M. Wt: 444.62
InChI Key: UWZWLBPLWZVJKR-UHFFFAOYSA-N
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Description

3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H7Cl3F3N3O/c19-12-1-2-15(13(20)5-12)28-17-9(6-25)3-10(7-27-17)16-14(21)4-11(8-26-16)18(22,23)24/h1-5,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZWLBPLWZVJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H7Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile typically involves multiple steps, including halogenation, nitration, and coupling reactions. . The final step involves the coupling of the dichlorophenoxy group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction parameters and higher yields . The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and specificity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-6’-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carbonitrile is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Biological Activity

3-Chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile (CAS No. 339011-79-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine core substituted with a chlorophenoxy group and trifluoromethyl moiety. Its structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. It may inhibit key enzymes involved in cancer cell proliferation, similar to other compounds in its class.
  • Antiparasitic Effects : There are indications that derivatives of this compound may possess antiplasmodial activity, particularly against drug-resistant strains of Plasmodium falciparum.

Antimicrobial Activity

A study conducted on related compounds indicated that modifications similar to those in 3-chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile can enhance antimicrobial efficacy. The compounds were tested against several bacterial strains, revealing promising results in inhibiting growth at low concentrations.

Anticancer Mechanisms

Recent investigations into the anticancer properties of similar bipyridine derivatives have highlighted their ability to target various cancer-related pathways:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical for cancer cell survival and proliferation.
  • Cell Line Studies : In vitro studies using HeLa cells demonstrated that some derivatives exhibited low cytotoxicity while maintaining effective concentrations against cancer cells.

Antiparasitic Activity

In a notable study focusing on antiplasmodial activity, compounds structurally related to 3-chloro-6'-(2,4-dichlorophenoxy)-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carbonitrile were evaluated for their effectiveness against P. falciparum. The findings indicated:

  • IC50 Values : Several derivatives demonstrated IC50 values in the low nanomolar range against both sensitive and resistant strains of P. falciparum, suggesting potent antimalarial activity.
  • Selectivity : These compounds exhibited a high selectivity index, indicating minimal toxicity to mammalian cells compared to their antiparasitic effects.

Case Studies

Study ReferenceBiological TargetIC50 (μM)Observations
P. falciparum0.0183Potent against drug-resistant strain
Cancer Cells>100Low cytotoxicity observed
Bacterial StrainsVariesEffective at low concentrations

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